Specific Scientific Field: This application falls under the field of Oncology, specifically in the treatment of solid tumors .
Application Summary: Tanomastat is used in the treatment of solid tumors. The function of tumor-associated macrophages (TAMs) is regulated by matrix stiffness in solid tumors and is often associated with poor prognosis . Matrix stiffness-induced mechanical cues can activate cell membrane mechanoreceptors and corresponding mechanotransducers in the cytoplasm, modulating the phenotype of TAMs .
Specific Scientific Field: This application falls under the field of Dermatology, specifically in the treatment of melanoma .
Application Summary: Tanomastat is used in the treatment of melanoma. It is a matrix metalloproteinase inhibitor (MMPI) that can remodel the extracellular matrix (ECM) by favoring the tumor invasive processes .
Specific Scientific Field: This application falls under the field of Neurology, specifically in the treatment of Alzheimer’s disease .
Application Summary: Tanomastat is a matrix metalloproteinase inhibitor (MMPI) that has been evaluated in clinical trials for its potential use in the treatment of Alzheimer’s disease . This is due to its innate antioxidant potential .
Specific Scientific Field: This application falls under the field of Hematology, specifically in the treatment of hematopoietic malignancies .
Application Summary: The application of one or more selective targeted MMPIs, such as Tanomastat, in combination with conventional anti-leukemic treatment may represent a positive approach in combat against hematopoietic malignancies .
Specific Scientific Field: This application falls under the field of Oncology, specifically in the excision of malignant tumors .
Application Summary: Tanomastat is a matrix metalloproteinase inhibitor (MMPI). Excision of malignant tumors comprises first line treatment for cancer of solid tissues .
Application Summary: Tanomastat is a sulfur-containing therapeutic that has been evaluated in clinical trials for its potential use in the treatment of Alzheimer’s disease . This is due to its innate antioxidant potential .
Tanomastat, also known by its development code BAY 12-9566, is a synthetic non-peptidic biphenyl compound classified as a matrix metalloproteinase inhibitor. It primarily targets matrix metalloproteinases, which are crucial enzymes involved in the degradation of the extracellular matrix. This degradation is often associated with cancer metastasis, as it facilitates tumor cell invasion into surrounding tissues. Tanomastat's mechanism of action aims to inhibit these enzymes, thereby potentially slowing tumor progression and preventing metastasis, particularly in various cancers such as osteosarcoma and non-small-cell lung cancer .
As mentioned earlier, Tanomastat acts as a specific inhibitor of MMP-2, MMP-3, and MMP-9 by chelating the zinc ion in their active sites []. This prevents the enzymes from binding to and degrading ECM components, thereby potentially inhibiting processes like tumor invasion and metastasis [].
Studies have shown that Tanomastat can inhibit VEGF- and FGF-induced tubule formation in human umbilical vein endothelial cells (HUVECs), indicating its potential to target angiogenesis, a crucial step in tumor growth []. Additionally, Tanomastat has demonstrated effectiveness in reducing tumor growth and metastasis in pre-clinical models of breast cancer [].
Tanomastat functions by specifically inhibiting the activity of matrix metalloproteinases. This inhibition can be characterized by the following chemical reaction:
This competitive inhibition is critical in reducing the invasive potential of cancer cells .
The synthesis of tanomastat involves several steps that typically include:
The exact synthetic pathway can vary depending on the specific precursor chemicals and desired yield .
Tanomastat has primarily been investigated for its potential applications in oncology, particularly as an adjunct therapy in treating various cancers. Its main applications include:
Several compounds share similarities with tanomastat regarding their mechanism of action as matrix metalloproteinase inhibitors or their structural characteristics. Key compounds include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Marimastat | Matrix metalloproteinase inhibitor | Orally active; more advanced clinical development |
Batimastat | Matrix metalloproteinase inhibitor | Potent against multiple MMPs |
Pexidartinib | Selective inhibitor of colony-stimulating factor 1 receptor | Targets specific pathways involved in tumor microenvironment |
GSK2793660 | Inhibits matrix metalloproteinases | Focuses on specific MMPs related to fibrosis |
Tanomastat is unique due to its specific biphenyl structure and its dual role as both an antiangiogenic and antimetastatic agent, although it has not progressed as far clinically compared to some of its counterparts like marimastat .
Friedel-Crafts alkylation represents a fundamental synthetic approach for constructing the biphenyl core structure present in Tanomastat and related matrix metalloproteinase inhibitors [1] [2] [3]. This electrophilic aromatic substitution reaction involves the replacement of an aromatic proton with an alkyl group through carbocation intermediates, facilitated by Lewis acid catalysts [4].
The mechanistic pathway of Friedel-Crafts alkylation proceeds through a well-established three-step process [1] [2]. Initially, the Lewis acid catalyst, typically aluminum trichloride or ferric chloride, coordinates with the alkyl halide to generate an electrophilic carbocation [1]. This carbocation subsequently attacks the aromatic ring, breaking one of the aromatic double bonds and forming a non-aromatic sigma complex intermediate [2]. Finally, deprotonation restores aromaticity and regenerates the Lewis acid catalyst [4].
For biphenyl derivatives relevant to Tanomastat synthesis, specific alkylation strategies have been developed [5]. The reaction of biphenyl with tert-butyl chloride in the presence of anhydrous ferric chloride produces 4,4'-di-tert-butylbiphenyl, demonstrating the effectiveness of tertiary alkylating agents [5]. Similarly, treatment of biphenyl with 2-chlorohexane and tributyl phosphine yields 4-(hexan-2-yl)-1,1'-biphenyl, illustrating alternative catalytic approaches [5].
The utilization of cycloalkenes as alkylating agents provides access to cycloalkyl-substituted biphenyls. Treatment of biphenyl with cyclopentene in the presence of aluminum trichloride at 0°C for 24 hours affords 4-cyclopentyl-1,1'-biphenyl [5]. Temperature control proves critical, as elevated temperatures can lead to polyalkylation products such as 4,4'-dicyclopentyl-1,1'-biphenyl [5].
The synthesis of enantiomerically pure Tanomastat requires sophisticated stereoselective methodologies due to the presence of a chiral center at the alpha position of the butanoic acid moiety [6] [7]. Multiple approaches have been established for achieving high enantiomeric purity in biphenyl-containing pharmaceutical compounds.
Chiral high-performance liquid chromatography represents the most widely employed technique for enantiomeric resolution of biphenyl derivatives [8] [9]. Cellulose tris(3,5-dimethylphenylcarbamate)-based chiral stationary phases demonstrate exceptional selectivity for acidic biphenyl drugs [8]. The optimal mobile phase consists of hexane-2-propanol containing 1% trifluoroacetic acid, which enables baseline separation of enantiomeric pairs [8].
Dynamic kinetic resolution emerges as a particularly powerful strategy combining enzymatic selectivity with metal-catalyzed racemization [10]. This methodology employs lipases such as Candida antarctica lipase B in conjunction with ruthenium or iron catalysts to achieve quantitative conversion to enantiopure products [10]. The process maintains continuous equilibration between enantiomers while selectively converting one enantiomer to the desired product [10].
Asymmetric synthesis approaches utilize chiral auxiliaries or catalysts to introduce stereochemistry during bond formation [11] [12]. The use of chiral rhodium and palladium complexes containing BINAP ligands has proven particularly effective for enantioselective transformations relevant to pharmaceutical synthesis [12] [13]. These catalytic systems can achieve enantiomeric excesses exceeding 98% when properly optimized [12].
The optimization of Tanomastat's bioactivity involves systematic modification of functional groups to enhance matrix metalloproteinase inhibition while maintaining selectivity [14] [15]. Structure-activity relationship studies have identified critical molecular features that influence binding affinity and therapeutic efficacy.
The carboxylic acid moiety serves as the zinc-binding group essential for matrix metalloproteinase inhibition [16] [17]. Modifications to this functional group, including conversion to ester and amide derivatives, have been investigated to improve pharmacokinetic properties [14]. However, these modifications must preserve the ability to coordinate with the catalytic zinc ion in the active site [17].
The biphenyl scaffold provides hydrophobic interactions within the enzyme active site, particularly occupying the S1' specificity pocket [18]. Introduction of halogen substituents on the terminal phenyl ring, such as the chlorine atom present in Tanomastat, enhances binding affinity through halogen bonding interactions with arginine residues [19] [20]. The 4-chloro substitution pattern optimizes both potency and selectivity among different matrix metalloproteinase subtypes [17].
The phenylsulfanylmethyl side chain contributes to the compound's three-dimensional shape and influences binding kinetics [6]. Modifications to the sulfur-containing linkage can alter the conformational flexibility and affect the compound's ability to adopt the optimal binding conformation [15]. Systematic exploration of substituents at this position has revealed structure-activity relationships that guide further optimization efforts [15].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Tanomastat and related matrix metalloproteinase inhibitors [21] [22]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for aromatic protons in the 6.5-8.0 δ region, consistent with the biphenyl scaffold [23]. The phenylsulfanylmethyl substituent produces distinct multipicity patterns that confirm the connectivity and stereochemistry around the chiral center [24].
Carbon-13 nuclear magnetic resonance spectroscopy enables detailed analysis of the carbon skeleton, providing unambiguous assignment of carbonyl carbons, aromatic carbons, and aliphatic carbons [23]. The carboxylic acid carbonyl typically appears around 170-180 δ, while the ketone carbonyl resonates at approximately 200 δ [23]. The biphenyl carbon signals exhibit characteristic chemical shifts that distinguish between different substitution patterns [23].
Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear experiments, facilitate complete structural assignment [21] [25]. Nitrogen-15 nuclear magnetic resonance has proven particularly valuable for studying matrix metalloproteinase-inhibitor interactions, providing insights into coordination geometry and binding kinetics [22] [26].
Mass spectrometry serves as an essential tool for molecular weight determination and structural confirmation [27] [28]. Electrospray ionization mass spectrometry provides molecular ion peaks with high sensitivity, enabling detection at nanogram levels [27]. Fourier transform ion cyclotron resonance mass spectrometry offers exceptional mass accuracy, typically within 1.5 parts per million, facilitating elemental composition determination [27].
Infrared spectroscopy enables functional group identification through characteristic vibrational frequencies [23]. Aromatic compounds exhibit carbon-hydrogen stretching at 3030 cm⁻¹ and carbon-carbon stretching in the 1450-1600 cm⁻¹ region [23]. The carboxylic acid functionality displays broad oxygen-hydrogen stretching around 2500-3300 cm⁻¹ and carbon-oxygen stretching at 1680-1725 cm⁻¹ [23].
X-ray crystallography provides definitive three-dimensional structural information for Tanomastat and its complexes with matrix metalloproteinases [18] [19] [29]. Crystal structures reveal detailed binding interactions, including hydrogen bonding patterns, hydrophobic contacts, and metal coordination geometry [18] [29].
Structural studies of matrix metalloproteinase-inhibitor complexes demonstrate that Tanomastat binds in the enzyme active site with the carboxylic acid coordinating to the catalytic zinc ion [18] [29]. The biphenyl moiety occupies the S1' specificity pocket, forming extensive hydrophobic interactions with surrounding amino acid residues [18]. The chlorine substituent on the terminal phenyl ring establishes halogen bonding interactions with arginine-214, contributing to binding affinity and selectivity [19].
Crystallographic analysis has revealed conformational changes in the enzyme upon inhibitor binding [18]. The loop region forming the top of the S1' pocket undergoes significant structural rearrangement to accommodate the bulky biphenyl substituent [18]. This induced fit mechanism explains the selectivity differences observed among various matrix metalloproteinase subtypes [18].
Co-crystallization studies with different matrix metalloproteinase inhibitors enable comparative analysis of binding modes [19] [29]. These investigations have identified key structural features responsible for potency and selectivity, guiding rational drug design efforts [19]. High-resolution structures, typically obtained at 1.6-2.0 Angstrom resolution, provide sufficient detail for structure-based optimization [19] [29].
Enantiomeric purity determination represents a critical aspect of Tanomastat characterization due to regulatory requirements and potential differences in biological activity [30] [31] [32]. Multiple analytical approaches have been developed to assess chiral purity with high precision and accuracy.
Chiral high-performance liquid chromatography emerges as the gold standard for enantiomeric purity analysis [33] [8]. Cellulose-based chiral stationary phases demonstrate excellent resolution for acidic biphenyl compounds [8]. The analytical method employs normal-phase conditions with hexane-2-propanol mobile phases containing trifluoroacetic acid as an additive [8]. This methodology achieves baseline separation with detection limits enabling quantification of minor enantiomers at 0.1% levels [31].
Capillary electrophoresis utilizing highly sulfated gamma-cyclodextrin as the chiral selector provides an alternative approach for enantiomeric purity assessment [31]. This technique operates under reverse polarity conditions with lithium phosphate buffer at pH 2.50 [31]. The method demonstrates excellent precision and recovery, with validation parameters meeting pharmaceutical industry standards [31].
Vibrational optical activity methods, including vibrational circular dichroism and Raman optical activity, offer advanced approaches for absolute configuration determination [32]. These techniques enable direct analysis in solution without requiring crystallization or derivatization [32]. Computational support through density functional theory calculations enhances the reliability of stereochemical assignments [32].
Optical rotation measurements provide a simple and rapid assessment of enantiomeric excess [32]. However, this technique requires calibration with samples of known absolute configuration and suffers from concentration and solvent dependence [32]. Modern polarimeters achieve sufficient sensitivity for pharmaceutical applications when properly validated [32].
Tanomastat exhibits a distinctive molecular architecture characterized by its non-peptidic biphenyl scaffold, which distinguishes it from conventional hydroxamic acid-based matrix metalloproteinase inhibitors [1] [2]. The compound possesses the molecular formula C₂₃H₁₉ClO₃S with a molecular weight of 410.9 g/mol [1] [3]. The complete International Union of Pure and Applied Chemistry name is (S)-4-(4'-Chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid [3] [4].
The stereochemical configuration of Tanomastat is defined by a single chiral center at the α-carbon adjacent to the carboxylic acid group, existing predominantly in the (S)-configuration [1] [4]. This stereochemical arrangement is critical for optimal binding affinity and selectivity toward matrix metalloproteinases, as demonstrated by structure-activity relationship studies that revealed significant differences in inhibitory potency between enantiomers [5]. The compound exhibits high lipophilicity with a calculated LogP value of 5.5, which contributes to its favorable oral bioavailability characteristics [2] [6].
The molecular architecture encompasses three distinct aromatic ring systems: the 4,4'-chlorobiphenyl core structure and an additional phenyl ring connected via a thioether linkage [1] [7]. The chlorine substitution at the para position of the terminal phenyl ring provides enhanced selectivity and electronic effects that modulate the compound's interaction with matrix metalloproteinase binding sites [2] [8]. The presence of eight rotatable bonds confers considerable conformational flexibility, enabling the molecule to adopt optimal binding conformations through induced-fit mechanisms [3] [9].
The zinc-binding domain interaction represents the fundamental mechanism underlying Tanomastat's inhibitory activity against matrix metalloproteinases [1] [10]. Unlike conventional hydroxamic acid-based inhibitors, Tanomastat employs a carboxylic acid moiety as its zinc-binding group, establishing direct coordination with the catalytic zinc ion present in the matrix metalloproteinase active site [2] [11].
The catalytic zinc ion in matrix metalloproteinases typically adopts a tetrahedral or trigonal bipyramidal coordination geometry, coordinated by three conserved histidine residues (His201, His205, and His211 in matrix metalloproteinase-2) and one to three water molecules [11] [12]. Tanomastat's carboxylic acid group displaces these coordinated water molecules, forming either monodentate or bidentate coordination bonds with zinc-oxygen distances ranging from 1.9 to 2.1 Å [13] [14].
Quantum mechanical calculations have demonstrated that the carboxylate coordination leads to a modified tetrahedral geometry around the zinc center, with the zinc ion retaining its +2 oxidation state [11] [15]. The binding affinity is enhanced by the favorable electrostatic interactions between the negatively charged carboxylate group and the positively charged zinc ion [10] [16]. This coordination mechanism differs significantly from hydroxamic acid inhibitors, which typically form stronger bidentate chelation complexes but may exhibit reduced selectivity [14] [17].
The unique zinc-binding characteristics of Tanomastat contribute to its selective inhibition profile, demonstrating Ki values of 11 nM for matrix metalloproteinase-2, 143 nM for matrix metalloproteinase-3, 301 nM for matrix metalloproteinase-9, and 1470 nM for matrix metalloproteinase-13 [2] [18]. This selectivity pattern reflects the subtle differences in the zinc coordination environment and active site architecture among different matrix metalloproteinase family members [13] [19].
Molecular dynamics simulations have provided crucial insights into the dynamic behavior of Tanomastat-matrix metalloproteinase complexes, revealing the temporal evolution of protein-ligand interactions and conformational changes occurring upon inhibitor binding [20] [21]. Typical simulation protocols employ explicit solvent models such as TIP3P water, physiological temperature conditions (300 K), and biomolecular force fields including AMBER or CHARMM parameters [22] [23].
Simulation studies spanning 10-100 nanoseconds have demonstrated that Tanomastat binding induces significant structural rearrangements in the matrix metalloproteinase active site, particularly affecting the S1' specificity pocket [24] [25]. The root mean square deviation analysis reveals that the Tanomastat-matrix metalloproteinase-2 complex maintains structural stability with average deviations of 2-3 Å, indicating favorable protein-ligand interactions [26] [23].
The molecular dynamics trajectories reveal that Tanomastat's biphenyl core establishes extensive hydrophobic interactions within the S1' binding pocket, while the phenylsulfanyl group contributes additional stabilizing contacts [7] [25]. The flexibility inherent in Tanomastat's structure, conferred by eight rotatable bonds, enables the molecule to undergo conformational adjustments that optimize complementarity with the matrix metalloproteinase binding site [20] [23].
Binding free energy calculations performed using molecular mechanics with generalized Born surface area methods have correlated well with experimental inhibition data, supporting the validity of the computational models [15] [26]. These simulations have identified key residues involved in Tanomastat binding, including Ala238, Thr245, Thr247, and Met253, which form critical hydrogen bonding and electrostatic interactions with the inhibitor [27] [23].
The dynamic analysis has also revealed that Tanomastat binding affects the overall protein flexibility, particularly in the specificity loop regions that determine matrix metalloproteinase selectivity [21] [25]. This finding supports the hypothesis that conformational changes propagate beyond the immediate binding site, potentially influencing allosteric regulation mechanisms [13] [24].
Comparative structural analysis reveals that Tanomastat occupies a unique position among matrix metalloproteinase inhibitors due to its distinctive combination of a biphenyl scaffold with carboxylic acid zinc-binding functionality [8] [28]. While most matrix metalloproteinase inhibitors employ hydroxamic acid groups for zinc coordination, Tanomastat's carboxylic acid approach represents a structurally distinct strategy [17] [29].
Batimastat and Marimastat, representing the classical hydroxamic acid-based inhibitors, adopt peptide-like structures with strong bidentate zinc coordination [30] [31]. These compounds exhibit broad-spectrum matrix metalloproteinase inhibition but suffered from poor oral bioavailability and musculoskeletal side effects in clinical trials [10] [16]. Marimastat, as the oral analog of Batimastat, incorporates an additional hydroxyl group that enhances its pharmacokinetic properties while maintaining the hydroxamic acid zinc-binding group [30] [32].
Ilomastat (GM6001) serves as a widely utilized research tool, featuring a broad-spectrum hydroxamic acid-based structure that inhibits multiple matrix metalloproteinases with high potency [33] [34]. However, its peptide-like architecture limits its therapeutic development potential due to stability and bioavailability concerns [35] [36].
Prinomastat (AG-3340) represents another structural class, incorporating a pyrimidine core with hydroxamic acid zinc-binding functionality [37]. This compound demonstrated selectivity for specific matrix metalloproteinases but ultimately failed in clinical development [38] [39].
The biphenyl sulfonamide derivatives constitute another comparative class, featuring different zinc-binding strategies while maintaining aromatic core structures [40] [41]. These compounds have demonstrated promising selectivity profiles and improved pharmacokinetic properties compared to traditional hydroxamic acid inhibitors [42] [43].
Tanomastat's structural uniqueness lies in its combination of the non-peptidic biphenyl framework with carboxylic acid zinc coordination, resulting in enhanced oral bioavailability and reduced side effect profiles compared to hydroxamic acid-based alternatives [8] [44]. The 4,4'-chlorobiphenyl core provides optimal hydrophobic interactions with matrix metalloproteinase binding pockets, while the α-substituted butanoic acid chain enables effective zinc coordination [2] [45].